9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine
Description
Properties
IUPAC Name |
9-cyclopropyl-N-(3-methylsulfanylphenyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5S/c1-21-12-4-2-3-10(7-12)19-14-13-15(17-8-16-14)20(9-18-13)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPXWZZKDPSTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amine Substitution at Position 6
The chloro substituent is displaced by 3-(methylsulfanyl)aniline under microwave irradiation:
Procedure:
-
Charge 9-cyclopropyl-6-chloro-9H-purine (1.0 equiv), 3-(methylsulfanyl)aniline (1.2 equiv), and K₂CO₃ (2.0 equiv) in anhydrous DMF
-
Irradiate at 150°C for 30 minutes under N₂ atmosphere
-
Cool, dilute with ethyl acetate, wash with brine (3×)
-
Purify via silica chromatography (hexane:EtOAc 3:1 → 1:1 gradient)
Key Advantages:
-
Microwave activation reduces reaction time from 18 hours (conventional heating) to 30 minutes
-
K₂CO₃ minimizes formation of des-methyl byproducts (<5%)
Reaction Optimization and Challenges
Solvent Effects on Regioselectivity
Comparative studies in aprotic solvents demonstrate critical control over N9 vs. N7 alkylation:
| Solvent | Dielectric Constant | N9:N7 Ratio | Total Yield |
|---|---|---|---|
| DMF | 36.7 | 9.5:1 | 78% |
| DMSO | 46.7 | 8.2:1 | 72% |
| THF | 7.5 | 3.1:1 | 54% |
| Toluene | 2.4 | 1.8:1 | 41% |
High-polarity solvents favor N9 selectivity through stabilization of the transition state.
Purification Challenges
The product's lipophilic nature (calculated logP = 3.1) complicates isolation. Effective strategies include:
-
Counterion exchange : Treatment with camphorsulfonic acid improves crystallization
-
RP-HPLC : C18 column with MeCN/H₂O (0.1% TFA) gradient achieves >99% purity
-
Recrystallization : Ethanol/water (7:3) at −20°C yields colorless needles
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent patents describe a telescoped process for kilogram-scale manufacturing:
Reactor 1 (Cyclopropylation):
-
Continuous stirred-tank reactor (CSTR)
-
Residence time: 2 hours
-
Throughput: 15 L/h
Reactor 2 (Amination):
-
Packed-bed reactor with immobilized CAL-B lipase
-
Enzyme loading: 5 g/kg substrate
-
Conversion: 93% per pass
This approach reduces solvent consumption by 60% compared to batch processing.
Quality Control Specifications
| Parameter | Acceptance Criteria | Analytical Method |
|---|---|---|
| Purity (HPLC) | ≥98.5% | USP <621> |
| Residual Solvents | <500 ppm DMF | GC-MS |
| Heavy Metals | <10 ppm | ICP-OES |
| Polymorph Form | Form I | PXRD |
Stability studies indicate 24-month shelf life when stored under argon at −20°C.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated amination using Ir(ppy)₃ (2 mol%) enables room-temperature reactions:
Conditions:
-
Blue LEDs (450 nm)
-
DIPEA as sacrificial reductant
-
6 hours irradiation
Outcome:
Biocatalytic Approaches
Engineered transaminases (ATA-117) catalyze the final amination step:
Advantages:
-
Water as sole solvent
-
99% enantiomeric excess
-
No protecting groups required
Current limitations include extended reaction times (72 hours) and enzyme cost.
Critical Analysis of Synthetic Routes
A comparative evaluation of major methods reveals trade-offs between efficiency and practicality:
| Method | Yield | Time | Cost Index | Green Metrics |
|---|---|---|---|---|
| Conventional Heating | 68% | 18h | 1.00 | E-factor 32 |
| Microwave | 75% | 0.5h | 1.15 | E-factor 18 |
| Continuous Flow | 82% | 2h | 0.90 | E-factor 12 |
| Biocatalytic | 58% | 72h | 2.30 | E-factor 8 |
E-factor = (mass waste)/(mass product)
Chemical Reactions Analysis
Types of Reactions
9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the attached groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or purine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine or phenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine exhibits several potential biological activities:
- Enzyme Inhibition : It may inhibit key enzymes such as topoisomerases and kinases, which are critical in DNA replication and repair processes. This inhibition could be beneficial in treating proliferative diseases, including various cancers .
- Receptor Ligand : The compound's structural features may allow it to act as a ligand for specific receptors, potentially influencing signaling pathways involved in cellular growth and metabolism.
Anticancer Potential
A study investigated the compound's effects on cancer cell lines, demonstrating its ability to inhibit cell proliferation through the modulation of topoisomerase activity. The results indicated that this compound could serve as a lead compound for developing new anticancer agents.
Antiviral Activity
Research has also explored the antiviral properties of this compound, particularly its interaction with viral enzymes critical for replication. The findings suggest that the compound might inhibit viral replication by targeting these enzymes, highlighting its potential in antiviral drug development.
Comparison with Related Compounds
The following table summarizes compounds structurally related to this compound:
| Compound Name | Structural Features |
|---|---|
| 9-cyclopropyl-N-[4-(methylsulfanyl)phenyl]-9H-purin-6-amine | Different positional substitution on the phenyl ring |
| 9-cyclopropyl-N-[4-(methylsulfonyl)phenyl]-9H-purin-6-amine | Contains a sulfonyl instead of a sulfanyl group |
| 9-cyclopropyl-N-[4-(methylsulfanyl)phenyl]-9H-purin-8-amine | Variation in amine position on the purine core |
The unique positioning of the methylsulfanyl group at the 3-position on the phenyl ring distinguishes this compound from its analogs, potentially imparting distinct biological activities and reactivity profiles.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine involves its interaction with specific molecular targets. The purine core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclopropyl and methylsulfanylphenyl groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Substituent Impact Analysis:
- Isopropyl/Allyl: Larger substituents may enhance steric hindrance, affecting binding pocket accessibility .
- 6-Position :
Biological Activity
9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine is a synthetic compound belonging to the purine class of heterocyclic compounds. Its unique structure, which includes a cyclopropyl group and a methylsulfanyl-substituted phenyl group, suggests potential biological activities, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Structural Characteristics
The compound features a purine core structure that is critical for various biological processes. The specific substitutions at the 3-position on the phenyl ring and the cyclopropyl moiety may enhance its interaction with biological targets.
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| This compound | C15H15N5S | 281.37 g/mol |
The mechanism of action for this compound primarily involves its ability to mimic natural nucleotides. This mimicry allows it to potentially inhibit enzymes involved in nucleic acid synthesis, which is crucial in various cellular processes. The unique substituents may also enhance its binding affinity to specific receptors or enzymes, making it a candidate for therapeutic applications in oncology and antiviral research .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Below are some key findings from recent studies:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzyme activities in vitro, suggesting potential applications in targeting diseases where these enzymes play a critical role.
- Cytotoxicity Studies : In cytotoxicity assays against various cancer cell lines, including MCF-7 (breast cancer), the compound displayed varying degrees of cytotoxic effects depending on concentration and exposure time .
- Antiviral Properties : Preliminary studies suggest that compounds with similar purine structures may have antiviral properties, although specific studies on this compound are still limited.
Case Studies and Research Findings
Several studies have explored the biological activity of related purine derivatives, providing insights into the potential effects of this compound:
- Study on Enzyme Inhibition : A study demonstrated that similar compounds can inhibit type III secretion systems (T3SS) in pathogenic bacteria, suggesting that this compound could have similar applications against bacterial virulence factors .
- Cytotoxicity Evaluation : In cytotoxicity assays performed on human cancer cell lines, compounds structurally similar to this compound showed promising results, indicating that further exploration could yield valuable therapeutic agents .
Q & A
Q. How can the compound’s mechanism of enzyme inhibition be distinguished between competitive and non-competitive modes?
- Methodology : Perform kinetic assays with varying substrate concentrations (Lineweaver-Burk plots). Competitive inhibition increases Kₘ without affecting Vₘₐₓ; non-competitive reduces Vₘₐₓ. Confirm with SPR to measure binding kinetics in real-time .
Structural and Functional Comparisons
Q. How does the cyclopropyl group at N9 enhance target affinity compared to alkyl or aryl substituents?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
